![molecular formula C25H27N7O4 B2363089 (3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920376-88-1](/img/structure/B2363089.png)
(3,4-dimethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups, including a dimethoxyphenyl group, a triazolopyrimidinyl group, and a piperazinyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The compound would likely have a high degree of conformational flexibility due to the single bonds connecting the different parts of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of the various functional groups. Likely, it would be a solid at room temperature, and its solubility would depend on the specific solvent used .Scientific Research Applications
Synthesis and Antimicrobial Activities
Compounds related to the given chemical structure have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives, including those with substitutions similar to the given compound, have shown varying degrees of antimicrobial efficacy against different microorganisms. Such studies highlight the potential utility of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant Properties
Related research has focused on the synthesis and evaluation of derivatives for their antioxidant properties. For example, derivatives of bis(3,4-dimethoxyphenyl)methanone, a core structure similar to the queried compound, have been synthesized and found to possess significant antioxidant activity. This work underscores the potential of such compounds in the development of new antioxidant therapies (Balaydın et al., 2010).
Synthesis and Evaluation for Biological Activities
Furthermore, compounds featuring the triazolopyrimidine core have been synthesized and assessed for various biological activities. These studies involve the creation of novel compounds through specific synthesis protocols and their subsequent evaluation for properties such as antimicrobial and antioxidant activities. The research demonstrates the versatility of this chemical framework in contributing to diverse areas of medicinal chemistry and drug development (Gilava et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O4/c1-4-36-19-8-6-18(7-9-19)32-24-22(28-29-32)23(26-16-27-24)30-11-13-31(14-12-30)25(33)17-5-10-20(34-2)21(15-17)35-3/h5-10,15-16H,4,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJLQFPNNCTLPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC(=C(C=C5)OC)OC)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
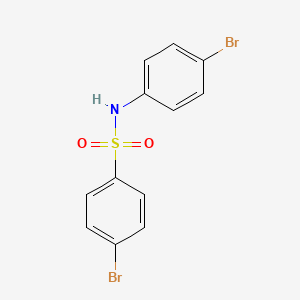
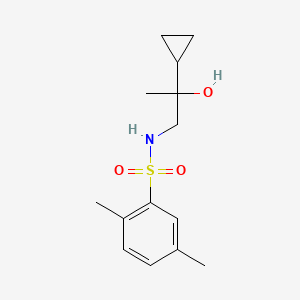


![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)
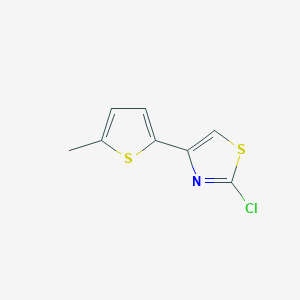
![N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3,4-dimethoxybenzamide](/img/structure/B2363014.png)
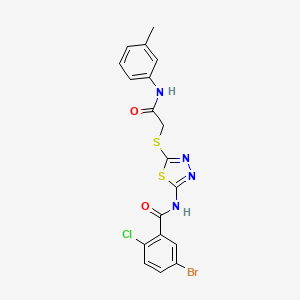
![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)
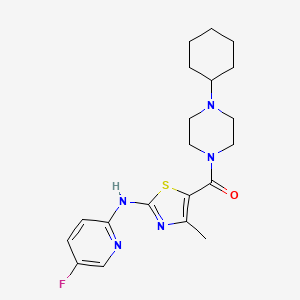
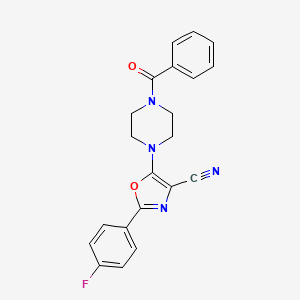
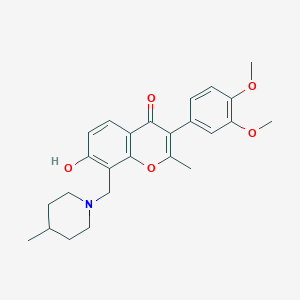
![3,3-Difluoro-7-azaspiro[5.6]dodecane](/img/structure/B2363028.png)
![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)
